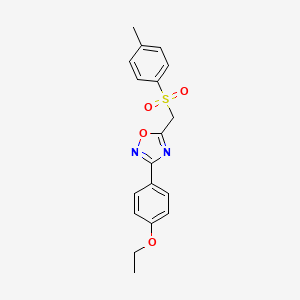

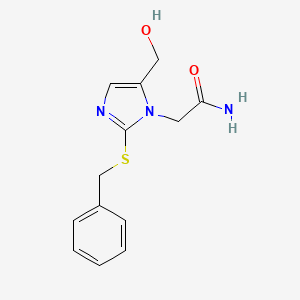

3-(4-Ethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

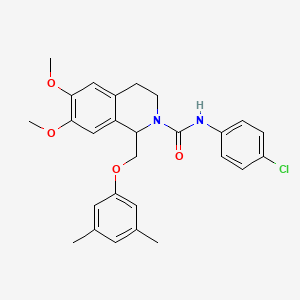

3-(4-Ethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as ETO and has a molecular formula of C18H19N3O4S. It is a white to off-white powder that is insoluble in water and soluble in organic solvents.

Scientific Research Applications

Corrosion Inhibition Properties

- 1,3,4-Oxadiazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have demonstrated significant corrosion inhibition properties for mild steel in sulfuric acid media, suggesting a potential application of 3-(4-Ethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole in similar contexts (Bouklah et al., 2006).

Pharmacological Potential

- Computational and pharmacological research on novel derivatives of 1,3,4-oxadiazole, including studies on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, provides insights into the possible pharmacological applications of similar oxadiazole compounds (Faheem, 2018).

Synthesis and Structural Applications

- Research on the synthesis of 5-substituted 2-ethoxy-1,3,4-oxadiazoles, including their use as building blocks toward 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, highlights the structural versatility and potential applications of this compound in various chemical syntheses (Wet-osot et al., 2017).

Anticancer Activities

- The design, synthesis, and evaluation of anticancer activities in 1,3,4-oxadiazole derivatives, particularly against various human cancer cell lines, suggest a potential research avenue for the anticancer properties of this compound (Yakantham et al., 2019).

Antimicrobial and Antioxidant Activities

- Studies on the synthesis and characterization of new 1,3,4-oxadiazole derivatives, including their antimicrobial and antioxidant activities, provide a framework for exploring similar properties in this compound (Dinesha et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-(4-Ethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is SLC15A4 , a protein transporter . This protein plays a crucial role in the innate immune system and its dysregulation is associated with multiple autoimmune disorders .

Mode of Action

The compound inhibits the nucleic acid-sensing TLR7/8 pathway activating IRF5 by disrupting the SLC15A4-TASL adapter module . It binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side . This leads to the degradation of TASL .

Biochemical Pathways

The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it interrupts this pathway and prevents downstream proinflammatory responses .

Result of Action

The result of the compound’s action is the proteostatic regulation of the effector protein TASL . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses . This mechanism of action has been genetically associated with systemic lupus erythematosus .

properties

IUPAC Name |

3-(4-ethoxyphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-3-23-15-8-6-14(7-9-15)18-19-17(24-20-18)12-25(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHNFJRYGQVJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)

![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)

![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2880691.png)

![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)